Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate
Overview
Description
Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate, also known as this compound, is a useful research compound. Its molecular formula is C11H21O5P and its molecular weight is 264.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Triethyl 3-Methyl-4-phosphonocrotonate, also known as Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate, is primarily used in the synthesis of potent insect growth regulators . This suggests that its primary targets are likely to be specific enzymes or receptors involved in insect growth and development.
Biochemical Pathways
Triethyl 3-Methyl-4-phosphonocrotonate is also used in the synthesis of retinoic acids . Retinoic acids are involved in a variety of biochemical pathways, including cell growth, differentiation, and apoptosis. Therefore, it’s possible that this compound could indirectly affect these pathways through its role in the synthesis of retinoic acids.
Pharmacokinetics
It is soluble in chloroform , which suggests that it may be well-absorbed in organisms due to its lipophilic nature.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Triethyl 3-Methyl-4-phosphonocrotonate. For instance, its stability may be affected by temperature, as it is recommended to be stored at -80°C . Furthermore, its efficacy could be influenced by the presence of other chemicals in the environment that may interact with it.
Biochemical Analysis
Biochemical Properties
The role of Triethyl 3-Methyl-4-phosphonocrotonate in biochemical reactions is primarily as a precursor in the synthesis of potent insect growth regulators
Cellular Effects
Given its role in the synthesis of insect growth regulators, it may influence cell function in insects .
Molecular Mechanism
It is known to be involved in the synthesis of retinoic acids .
Biological Activity
Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate (CAS No. 41891-54-7) is a phosphonate compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the molecular formula C₁₁H₂₁O₅P. Its structure includes a phosphonate group, which is significant in various biological applications. The presence of this functional group suggests potential interactions with biological molecules, influencing its activity against various pathogens and diseases.
1. Antimicrobial Properties
Research indicates that compounds with phosphonate structures often exhibit antimicrobial activity. This compound has been investigated for its efficacy against bacteria and fungi:
These findings suggest that the compound may serve as a lead in developing new antimicrobial agents.
2. Anticancer Activity
The anticancer potential of this compound has also been explored. Preliminary studies indicate that the compound may inhibit the growth of cancer cell lines such as HeLa and A549:
These results highlight the need for further investigation into its mechanisms of action and potential use in cancer therapy.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The diethoxyphosphoryl group can form stable complexes with metal ions, modulating enzyme activity and influencing metabolic pathways:
- Enzyme Inhibition: The compound may act as an enzyme inhibitor, potentially affecting pathways involved in microbial resistance or cancer cell proliferation.
- Metal Ion Interaction: Its ability to chelate metal ions may play a role in its antimicrobial and anticancer properties.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound:
- Synthesis Methods: Various synthetic routes have been developed to produce this compound efficiently while maintaining high purity levels, enhancing its applicability in research and industry .
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Comparative Studies: this compound shares structural similarities with other phosphonates, which have been studied for their biological activities. For example:
Compound Name Molecular Formula Key Features Triethyl 3-Methyl-4-phosphonocrotonate C₁₁H₁₉O₄P Similar phosphonate structure Ethyl (Z)-4-diethoxyphosphoryl-3-methylbut-2-enoate C₁₁H₂₁O₅P Isomeric form with potential differences in activity Ethyl 4-phosphonobutanoate C₇H₁₅O₄P Shorter carbon chain but similar reactivity
These comparisons underscore the unique properties of this compound that may enhance its reactivity and biological efficacy compared to other phosphonates.
Properties
IUPAC Name |
ethyl (E)-4-diethoxyphosphoryl-3-methylbut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21O5P/c1-5-14-11(12)8-10(4)9-17(13,15-6-2)16-7-3/h8H,5-7,9H2,1-4H3/b10-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKGPUSERILONW-CSKARUKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)CP(=O)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/CP(=O)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Triethyl 3-Methyl-4-phosphonocrotonate in the synthesis of trans-retinoic-11-3H acid?
A1: Triethyl 3-Methyl-4-phosphonocrotonate acts as a reagent in a crucial condensation reaction with Trans-ionylidineacetaldehyde-1-3H. This reaction forms the basis for constructing the carbon skeleton of the retinoic acid derivative. Following the condensation, a saponification reaction occurs, converting the resulting retinoic ethyl ester (8) into trans-retinoic-11-3H acid (9) [].
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